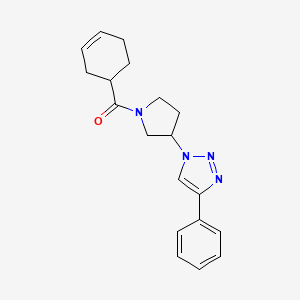

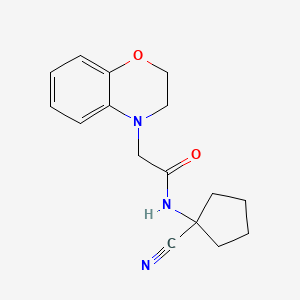

4-hydroxy-N-(pyridin-3-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-hydroxy-N-(pyridin-3-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide, also known as GNF-2, is a small molecule inhibitor that has been widely used in scientific research. It was initially developed as a tool compound to target G protein-coupled receptor kinases (GRKs), which are key regulators of G protein-coupled receptor (GPCR) signaling. However, recent studies have shown that GNF-2 also has other biological activities, such as inhibiting the growth of cancer cells and modulating the immune system.

Wissenschaftliche Forschungsanwendungen

Polymorphic Modifications and Diuretic Properties

4-hydroxy-N-(pyridin-3-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide, due to its structural similarity to compounds studied for their strong diuretic properties, could be significant in the development of new hypertension remedies. Shishkina et al. (2018) explored polymorphic modifications of a similar compound, highlighting the potential for creating more effective treatment options with tailored physicochemical properties (Shishkina et al., 2018).

Metal Coordination and Targeted Delivery Systems

The compound's ability to form coordinate bonds with metal ions suggests its applicability in creating targeted delivery systems for therapeutic agents. Yang et al. (2017) synthesized structures capable of forming coordinate bonds with metal ions like Mn(II) and Fe(II), which can be used for the targeted delivery of nitric oxide (NO) to biological sites such as tumors (Yang et al., 2017).

Novel Antimicrobial Agents

Compounds derived from 4-hydroxy-N-(pyridin-3-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide show promise as potential antimicrobial agents. Holla et al. (2006) reported on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives demonstrating significant antibacterial and antifungal activity, underscoring the therapeutic potential of derivatives of the compound (Holla et al., 2006).

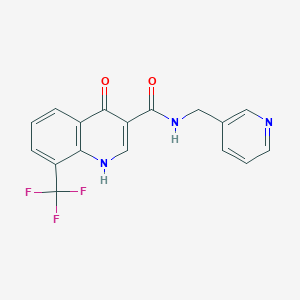

ATM Kinase Inhibition for Cancer Therapy

Further research into similar quinoline carboxamides has led to the discovery of potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase, a key regulator of the DNA damage response in cancer cells. Degorce et al. (2016) identified novel 3-quinoline carboxamides as effective ATM kinase inhibitors, highlighting the potential of structurally related compounds in cancer therapy (Degorce et al., 2016).

Corrosion Inhibition

The structural framework of 4-hydroxy-N-(pyridin-3-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide and its derivatives offers valuable insights into the design of anticorrosive materials. Quinoline derivatives are known for their effectiveness against metallic corrosion, providing a basis for the development of new anticorrosive agents. Verma et al. (2020) reviewed the application of quinoline derivatives as corrosion inhibitors, indicating the relevance of this compound's framework in the field (Verma et al., 2020).

Eigenschaften

IUPAC Name |

4-oxo-N-(pyridin-3-ylmethyl)-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2/c18-17(19,20)13-5-1-4-11-14(13)22-9-12(15(11)24)16(25)23-8-10-3-2-6-21-7-10/h1-7,9H,8H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYSSFKONPPRPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-N-(pyridin-3-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Fluoro-4-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2996760.png)

![Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2996764.png)

![3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2996765.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2996773.png)

![5-Fluorothiazolo[4,5-b]pyridin-2-amine](/img/structure/B2996775.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2996776.png)

![1-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2996777.png)